

2-Propionylthiazole: A Versatile Synthon in Modern Organic Chemistry

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Compound of Interest

Compound Name: **2-Propionylthiazole**

Cat. No.: **B1293893**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Propionylthiazole**, a five-membered heterocyclic ketone, has emerged as a valuable and versatile synthon in organic chemistry. Its unique structural motif, featuring a reactive ketone functionality appended to an aromatic thiazole ring, provides a powerful platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of **2-propionylthiazole**, detailing its synthesis, physical and spectroscopic properties, and its application as a strategic building block in the synthesis of biologically active molecules and pharmaceuticals.

Physicochemical and Spectroscopic Data

2-Propionylthiazole is a colorless to amber solid with a characteristic bready, nutty, and popcorn-like aroma, which has led to its use as a flavoring agent.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ NOS	[2]
Molecular Weight	141.19 g/mol	[2]
Boiling Point	95 °C @ 1 mmHg	[1]
Specific Gravity	1.205 - 1.210 @ 25 °C	[1]
Refractive Index	1.528 - 1.533 @ 20 °C	[1]
Flash Point	> 93.33 °C	[1]

Spectroscopic Characterization:

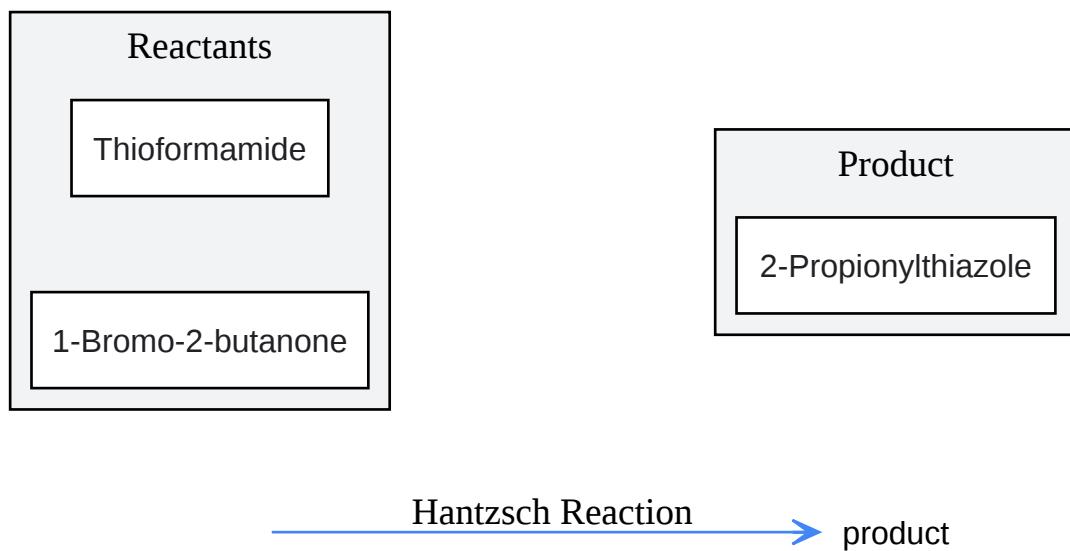
The structural elucidation of **2-propionylthiazole** is confirmed through various spectroscopic techniques.

Technique	Key Data
¹ H NMR	Signals corresponding to the ethyl group (triplet and quartet) and the two protons on the thiazole ring.
¹³ C NMR	Resonances for the carbonyl carbon, the ethyl group carbons, and the three carbons of the thiazole ring.
IR Spectroscopy	A strong absorption band characteristic of the C=O stretching vibration of the ketone, along with bands for C-H, C=N, and C-S stretching of the thiazole ring.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, with characteristic fragmentation patterns involving cleavage of the propionyl group and the thiazole ring.[3]

Synthesis of 2-Propionylthiazole

The primary and most efficient method for the synthesis of **2-propionylthiazole** is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α -haloketone with a thioamide.

Diagram: Hantzsch Synthesis of **2-Propionylthiazole**



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Caption: General scheme for the Hantzsch synthesis of **2-propionylthiazole**.

Experimental Protocol: Hantzsch Synthesis of **2-Propionylthiazole**

This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.

Materials:

- 1-Bromo-2-butanone
- Thioformamide
- Ethanol

- Sodium bicarbonate
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware and purification apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.
- Addition of α -Haloketone: To the stirred solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-propionylthiazole** by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for Hantzsch thiazole syntheses are typically moderate to high, ranging from 60% to 85%, depending on the specific reaction conditions and purity of the starting materials.

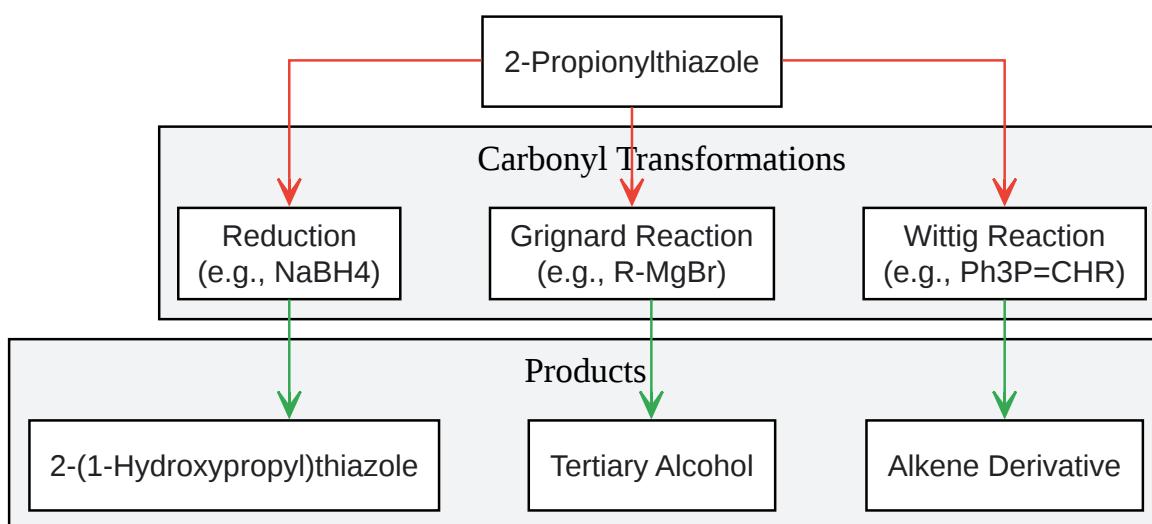
2-Propionylthiazole as a Synthon

The synthetic utility of **2-propionylthiazole** lies in the reactivity of both the thiazole ring and the propionyl side chain. The ketone carbonyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Reactions at the Carbonyl Group

The propionyl group's carbonyl carbon is electrophilic and readily undergoes nucleophilic attack. This allows for a range of classical organic reactions.

Diagram: Key Reactions of the Propionyl Group



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Caption: Synthetic transformations of the carbonyl group in **2-propionylthiazole**.

Experimental Protocol: Reduction to 2-(1-Hydroxypropyl)thiazole

Materials:

- **2-Propionylthiazole**
- Sodium borohydride (NaBH_4)

- Methanol
- Water
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- Dissolution: Dissolve **2-propionylthiazole** (1.0 equivalent) in methanol in an ice bath.
- Reduction: Add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
- Stirring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
- Quenching: Carefully add water to quench the excess NaBH₄.
- Extraction: Extract the mixture with dichloromethane (3 x 30 mL).
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(1-hydroxypropyl)thiazole.

Expected Yield: Typically >90%.

Experimental Protocol: Grignard Reaction for Carbon Chain Extension

Materials:

- **2-Propionylthiazole**
- Methylmagnesium bromide (CH₃MgBr) in THF (or other Grignard reagent)
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution

Procedure:

- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-propionylthiazole** (1.0 equivalent) in anhydrous diethyl ether.
- Grignard Addition: Cool the solution in an ice bath and add the Grignard reagent (1.1 equivalents) dropwise via a syringe.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
- Work-up: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction and Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

Expected Yield: 60-80%.

Applications in Drug Development

The thiazole nucleus is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. **2-Propionylthiazole** serves as a key starting material for the synthesis of more complex thiazole-containing drug candidates. For instance, derivatives of 2-aminothiazole, which can be accessed from precursors related to **2-propionylthiazole**, are core components of drugs like the kinase inhibitor Dasatinib. The propionyl side chain can be elaborated to introduce further diversity and functionality, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

2-Propionylthiazole is a highly valuable and versatile synthon in organic synthesis. Its straightforward preparation via the Hantzsch synthesis and the reactivity of its propionyl group make it an attractive starting material for the construction of a wide range of more complex molecules. For researchers and professionals in drug development, **2-propionylthiazole** offers a reliable and adaptable platform for the synthesis of novel thiazole-containing compounds with

potential therapeutic applications. The experimental protocols provided herein serve as a practical guide for the synthesis and manipulation of this important chemical entity.

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References

- 1. 2-propionyl thiazole, 43039-98-1 [thegoodsentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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